2-Ethyl-5-((4-fluorophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 2-Ethyl-5-((4-fluorophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol belongs to the thiazolo[3,2-b][1,2,4]triazole class, a heteroatom-rich bicyclic scaffold known for diverse pharmacological properties, including anticonvulsant, antimicrobial, and anti-inflammatory activities . Its structure features a thiazolo-triazole core substituted at the 5-position with a 4-fluorophenyl group linked via a methylene bridge to a piperidine moiety, and at the 2-position with an ethyl group. The compound’s design aligns with medicinal chemistry strategies to optimize CNS penetration and target engagement, as evidenced by related derivatives demonstrating anticonvulsant efficacy in maximal electroshock (MES) and pentylenetetrazole (PTZ) models .
Properties
IUPAC Name |
2-ethyl-5-[(4-fluorophenyl)-piperidin-1-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4OS/c1-2-14-20-18-23(21-14)17(24)16(25-18)15(22-10-4-3-5-11-22)12-6-8-13(19)9-7-12/h6-9,15,24H,2-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLVDBDCLQMSHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCCCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Ethyl-5-((4-fluorophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a thiazolo[3,2-b][1,2,4]triazole derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, particularly focusing on its anticancer and anticonvulsant activities.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole ring fused with a triazole moiety, which is known for its diverse biological activities. The piperidine and fluorophenyl groups are critical for modulating the compound's interaction with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant anticancer properties. For instance:
- Mechanism of Action : The anticancer activity is often linked to the ability of these compounds to induce apoptosis in cancer cells. The presence of electron-withdrawing groups such as fluorine enhances this activity by stabilizing the transition states in biochemical reactions involved in cell death pathways .
-
Case Studies :
- A study evaluated several thiazolo[3,2-b][1,2,4]triazole derivatives for their cytotoxic effects on various cancer cell lines. The results demonstrated that compounds with specific substitutions at the 5-position showed enhanced activity against human cancer cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia) cells .
- Another study highlighted that introducing a chlorine atom at strategic positions significantly increased the antiproliferative effects of similar compounds .
| Compound | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| Compound 1 | HT-29 | 12.5 | Strong apoptosis induction |
| Compound 2 | Jurkat | 8.0 | Notable cytotoxicity |
| Compound 3 | MCF-7 | 15.0 | Moderate activity |
Anticonvulsant Activity
The anticonvulsant potential of thiazole derivatives has been documented in various studies:
- Research Findings : Compounds similar to this compound have been tested in animal models for their ability to prevent seizures induced by pentylenetetrazole (PTZ). Results indicated that these compounds could significantly reduce seizure duration and frequency .
- Mechanism : The anticonvulsant effect is attributed to the modulation of neurotransmitter systems, particularly enhancing GABAergic transmission or inhibiting excitatory neurotransmission pathways. This dual action helps stabilize neuronal excitability and prevent seizures .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazolo[3,2-b][1,2,4]triazole derivatives:
- Key Findings :
- The introduction of halogen atoms (e.g., fluorine or chlorine) at the phenyl ring significantly enhances both anticancer and anticonvulsant activities.
- Substituents on the piperidine ring can modulate lipophilicity and bioavailability, impacting overall efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their differentiating features include:
- Fluorophenyl Position : The 4-fluorophenyl group in the target compound contrasts with the 2-fluorophenyl analog (). In MES models, 4-fluorophenyl derivatives (e.g., 3c ) show superior anticonvulsant activity (ED₅₀ = 28 mg/kg) compared to 2-substituted analogs, likely due to optimized steric and electronic interactions .
- Ethyl Group at Position 2 : This substitution may reduce metabolic degradation compared to unsubstituted or bulkier groups, as seen in derivatives with improved pharmacokinetic profiles .
Structural Verification
- Target Compound: Structural confirmation likely relies on NMR and X-ray crystallography (as in ), avoiding ambiguities noted in earlier studies where NH proton signals were misassigned .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Ethyl-5-((4-fluorophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol, and how do reaction conditions impact yield?
- Answer: Synthesis typically involves multi-step reactions, starting with condensation of fluorophenyl-piperidine precursors with thiazolo-triazole intermediates. Key steps include:
- Cyclization of thiazole-triazole cores under reflux conditions (ethanol/methanol, 70–80°C) .
- Mannich-type reactions to introduce the piperidinyl-fluorophenyl moiety, requiring anhydrous conditions and catalytic bases .
- Purification via recrystallization (ethanol/water mixtures) or column chromatography .
- Critical Parameters:
| Parameter | Impact | Optimal Range |
|---|---|---|
| Temperature | Higher temps accelerate cyclization but risk side reactions | 70–80°C |
| Solvent polarity | Polar aprotic solvents (DMF) improve intermediate solubility | Ethanol/methanol preferred for crystallization |
| Catalyst | Bases (e.g., K₂CO₃) enhance nucleophilic substitution efficiency | 10–15 mol% |
Q. Which spectroscopic techniques are essential for structural characterization, and what key data do they provide?
- Answer:
- 1H/13C NMR: Assigns proton environments (e.g., fluorophenyl aromatic signals at δ 7.2–7.8 ppm) and carbon backbone connectivity .
- IR Spectroscopy: Identifies functional groups (e.g., hydroxyl stretch at ~3200 cm⁻¹, triazole C=N at ~1600 cm⁻¹) .
- Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]+ ≈ 413 m/z for C₂₀H₂₀FN₅O₂S derivatives) .
Advanced Research Questions
Q. How can conflicting bioactivity data (e.g., antimicrobial vs. anticancer) be resolved for structurally similar analogs?
- Answer: Contradictions often arise from:
- Assay variability: Differences in cell lines (e.g., bacterial vs. mammalian) or incubation times .
- Structural analogs: Subtle substituent changes (e.g., fluorophenyl vs. methoxyphenyl) alter target binding .
- Methodological Solutions:
Q. What strategies optimize regioselectivity in functionalizing the thiazolo-triazole core?
- Answer:
- Directing groups: Use electron-withdrawing substituents (e.g., -NO₂) to guide electrophilic substitution .
- Catalytic systems: Pd-mediated cross-coupling for C-H activation at specific positions .
- Protecting groups: Temporarily block hydroxyl groups during alkylation/arylation steps .
Q. How can reaction mechanisms for piperidinyl-fluorophenyl coupling be experimentally validated?
- Answer:
- Kinetic isotope effects (KIE): Compare reaction rates with deuterated vs. non-deuterated substrates .
- Intermediate trapping: Use low-temperature NMR to isolate and characterize transient species .
- Computational modeling: DFT studies to map energy barriers for proposed pathways .
Data Contradiction Analysis
Q. Why do solubility measurements vary across studies, and how can this be standardized?
- Answer: Discrepancies stem from:
- Solvent purity: Trace water in DMSO alters solubility .
- Crystalline vs. amorphous forms: Polymorphs exhibit different dissolution profiles .
- Standardization Protocol:
- Use USP-grade solvents and controlled crystallization conditions.
- Characterize solid-state forms via PXRD before solubility testing .
Methodological Tables
Table 1. Key Bioactivity Assays and Their Limitations
| Assay Type | Target | Limitations |
|---|---|---|
| Antimicrobial (MIC) | Bacterial membranes | Does not reflect eukaryotic toxicity |
| Anticancer (IC₅₀) | Cancer cell proliferation | Variable results across cell lines |
Table 2. Recommended Analytical Workflow for Purity Assessment
| Step | Technique | Purpose |
|---|---|---|
| 1 | HPLC-UV | Quantify major impurities (>0.1%) |
| 2 | LC-MS | Identify low-abundance side products |
| 3 | Elemental analysis | Confirm stoichiometric integrity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
